molecular formula C12H22O2 B14600031 2-Ethylhexyl but-3-enoate CAS No. 61145-53-7

2-Ethylhexyl but-3-enoate

Cat. No.: B14600031
CAS No.: 61145-53-7
M. Wt: 198.30 g/mol
InChI Key: NZMOTBCRSPKHMI-UHFFFAOYSA-N
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Description

2-Ethylhexyl but-3-enoate is an organic compound belonging to the family of acrylates. It is a colorless liquid with a sweet odor and is used in various industrial applications due to its unique chemical properties. The compound consists of a polymerizable vinyl functional group on one end and a branched 8-carbon ester on the other end, making it highly versatile in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl but-3-enoate can be synthesized through the esterification of 2-ethylhexanol with but-3-enoic acid. The reaction typically involves the use of a strong acid catalyst such as methanesulfonic acid and a polymerization inhibitor like hydroquinone to prevent unwanted polymerization. The reaction is carried out under reflux conditions with toluene as an azeotroping agent to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in a continuous process. The reactants are fed into a reactor where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Ethylhexyl but-3-enoate primarily involves its ability to polymerize and form cross-linked networks. The vinyl group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl but-3-enoate is unique due to its branched 8-carbon ester group, which imparts specific properties such as enhanced flexibility and toughness to the resulting polymers. This makes it particularly suitable for applications requiring durable and flexible materials .

Properties

CAS No.

61145-53-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-ethylhexyl but-3-enoate

InChI

InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,11H,2,4,6-10H2,1,3H3

InChI Key

NZMOTBCRSPKHMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CC=C

Origin of Product

United States

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